2-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine
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Overview
Description
2-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine is a heterocyclic compound that belongs to the class of benzazepines. Benzazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound consists of a benzene ring fused to an azepine ring, with a phenyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine involves the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid . Another approach includes the intramolecular Barbier reaction of N-(2-iodophenethyl)-phenacylamines with n-butyllithium as a key reaction step .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene or azepine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include substituted benzazepines, ketones, alcohols, and fully saturated analogs, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an antagonist for arginine vasopressin receptors, which play a role in regulating water balance and blood pressure . The compound’s effects are mediated through its binding to these receptors, inhibiting their activity and modulating downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine
- 2,3,4,5-tetrahydro-1-phenyl-1H-3-benzazepine-7,8-diol hydrochloride
Uniqueness
2-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine is unique due to its specific structural features and biological activities. Unlike its analogs, it has shown promising results as an arginine vasopressin receptor antagonist, making it a potential candidate for developing new therapeutic agents .
Properties
CAS No. |
71718-77-9 |
---|---|
Molecular Formula |
C16H17N |
Molecular Weight |
223.3 |
Purity |
95 |
Origin of Product |
United States |
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